molecular formula C19H21N5O2 B6489187 N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide CAS No. 899966-53-1

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide

Cat. No.: B6489187
CAS No.: 899966-53-1
M. Wt: 351.4 g/mol
InChI Key: SMRAXWNRCCUCSF-UHFFFAOYSA-N
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Description

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-methylphenyl substituent at the N1 position and a cyclohexanecarboxamide group at the C5 position of the heterocyclic core. Pyrazolo[3,4-d]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets . This compound’s cyclohexanecarboxamide moiety may enhance metabolic stability and solubility compared to simpler aryl or alkyl substituents, as seen in related analogs .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-7-9-15(10-8-13)24-17-16(11-21-24)19(26)23(12-20-17)22-18(25)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRAXWNRCCUCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core. The molecular formula is C23H22N6O4C_{23}H_{22}N_{6}O_{4}, with a molecular weight of 478.5 g/mol. Its unique structural attributes contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways. For instance, pyrazolo[3,4-d]pyrimidines are known to target cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
  • Receptor Modulation : It may also interact with various receptors, leading to modulation of downstream signaling pathways that affect cell proliferation and survival.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-proliferative activities against various cancer cell lines. For example:

  • In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting the growth of lung (A549) and colon (HCT-116) cancer cells. Notably, derivatives have demonstrated IC50 values indicating potent anti-cancer properties (e.g., IC50 values as low as 0.016 µM against wild-type EGFR) .

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

CompoundCell LineIC50 Value (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT-11619.56EGFR Inhibition
I-8RET KinaseModerate to HighKinase Inhibition

Research Insights

  • Anti-Cancer Activity : A study revealed that certain derivatives exhibited significant cytotoxic effects on cancer cells through apoptosis induction and cell cycle arrest at specific phases .
  • Kinase Inhibition : Other studies have identified novel derivatives as effective RET kinase inhibitors, showcasing their potential in targeted cancer therapies .

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[3,4-d]pyrimidine derivatives vary widely in substituents, influencing physicochemical properties and bioactivity. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure Substituents at Key Positions Yield (%) Melting Point (°C)
Target Compound Pyrazolo[3,4-d]pyrimidine N1: 4-methylphenyl; C5: cyclohexanecarboxamide - -
(E)-5a () Pyrazolo[3,4-d]pyrimidine N1: phenyl; C5: acetohydrazide with 4-dimethylaminobenzylidene 60 258–260
(E)-5b () Pyrazolo[3,4-d]pyrimidine N1: phenyl; C5: acetohydrazide with 4-methoxybenzylidene 75 246–248
3e () Cyclohexanecarboxamide N: cyanomethyl; aryl: 4-methylphenyl 95 83
PP2 () Pyrazolo[3,4-d]pyrimidine N1: t-butyl; C3: 4-chlorophenyl - -

Key Observations :

  • Substituent Effects on Solubility : The target compound’s cyclohexanecarboxamide group likely improves solubility compared to analogs with hydrophobic substituents (e.g., 4-chlorophenyl in PP2) .
  • Synthetic Accessibility : Derivatives with electron-donating groups (e.g., 4-methoxy in 5b) exhibit higher yields (75%) compared to electron-withdrawing groups (e.g., 4-nitro in 5c, 78% yield) .
  • Thermal Stability : Melting points correlate with crystallinity; acetohydrazide derivatives (5a–e) show higher melting points (242–260°C) than carboxamide analogs (e.g., 3e: 83°C) .

Key Observations :

  • Kinase Inhibition : The target compound’s pyrazolo[3,4-d]pyrimidine core aligns with PP2’s Src kinase inhibition mechanism, but its 4-methylphenyl group may alter selectivity compared to PP2’s 4-chlorophenyl .
  • Antimicrobial Potential: While the target compound’s activity is uncharacterized, analogs with pyrazolo[3,4-d]pyrimidine cores exhibit antimicrobial effects, suggesting a plausible avenue for testing .

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